Dihidruro de titanio

Descripción general

Descripción

Synthesis Analysis

Synthesis of Ultrahigh Surface Area Titanium Dioxide : Titanium dioxide, closely related to titanium dihydride, can be synthesized via various methods including the sol-gel process, hydrothermal treatment, and chemical vapor deposition. The synthesis of anatase phase titanium dioxide nanoparticles has been achieved using reactants like tetraisopropyl orthotitanate and 2-propanol, followed by annealing processes (Praveen et al., 2014).

Synthesis of Tetragonal Titanium Dihydride : A method for preparing ultradispersed tetragonal titanium dihydride involves the interaction of titanium powder with ammonia under specific conditions. The process leads to titanium dihydride with a tetragonal lattice, resistant to temperatures up to 600°C in an inert atmosphere (Fokin et al., 1999).

Molecular Structure Analysis

- Molecular Structure of Titanium Complexes : The molecular structures of various titanium complexes, including titanium(III) and titanium(IV) compounds, have been determined. These structures often feature distorted geometries and complex interactions with ligands, reflecting the versatile chemical behavior of titanium (Goedde & Girolami, 2006).

Chemical Reactions and Properties

- Reactions with Oxygen : Titanium dihydride interacts with oxygen under certain conditions, forming titanium oxyhydrides. These compounds exhibit a range of compositions and can be synthesized at various temperatures and pressures (Fokin et al., 1995).

Physical Properties Analysis

- Properties of Titanium Dioxide : As a related compound, titanium dioxide exhibits a variety of physical properties, including high thermal stability and unique electronic structures. These properties are influenced by factors like surface defects and adsorption behaviors (Diebold, 2003).

Chemical Properties Analysis

- Chemical Bonding in Titanium Compounds : Titanium compounds, including titanium dihydride, display a range of chemical bondings. The nature of these bondings varies depending on the crystal structure and local coordinations, with the Ti-X bonding being dominant in many compounds (Mizuno, Tanaka, & Adachi, 1999).

Aplicaciones Científicas De Investigación

Almacenamiento de hidrógeno

TiH₂: se estudia ampliamente por su potencial en el almacenamiento de hidrógeno. Puede absorber hidrógeno de manera eficiente, lo que lo convierte en un candidato prometedor para aplicaciones de celdas de combustible . La capacidad del compuesto para absorber y liberar hidrógeno de manera reversible es crucial para el desarrollo de sistemas de energía sostenible.

Análisis de la estructura electrónica

La investigación ha utilizado TiH₂ para explorar la estructura electrónica y la naturaleza del enlace de los hidruros metálicos. Se emplean cálculos de espectroscopia de fotoelectrones de rayos X duros (HAXPES) y teoría funcional de la densidad (DFT) para comprender el papel de las contribuciones d versus sp a los estados cerca de la energía de Fermi .

Películas delgadas epitaxiales

TiH₂: se utiliza en la fabricación de películas delgadas epitaxiales con interfaces atómicamente abruptas. Estas películas son significativas para la electrónica de hidruros, donde las propiedades como los gases electrónicos bidimensionales de alta movilidad y la superconductividad en heterointerfaces son de interés .

Producción de aleaciones

En metalurgia, TiH₂ sirve como agente espumante en la producción de aleaciones de titanio beta. Su temperatura de descomposición es un factor crítico a considerar durante la síntesis de la aleación, lo que afecta las propiedades mecánicas finales .

Análisis químico no destructivo

TiH₂: permite el perfilado de profundidad no destructivo de los estados químicos en los materiales. Esto es particularmente útil para identificar estados de hidruro puro y distinguirlos de especies de óxidos e hidróxidos .

Conducción iónica y de iones de hidruro

Estudios recientes han destacado el papel de TiH₂ en la conducción iónica, particularmente los cationes metálicos (Li⁺, Na⁺, Mg²⁺) y la conducción de iones de hidruro (H⁻). Esto abre posibilidades para su aplicación en dispositivos electroquímicos .

Mecanismo De Acción

Target of Action

Titanium dihydride (TiH2) is an inorganic compound that primarily targets the hydrogenation process in various applications . It is used as an additive in the production of Alnico sintered magnets, in the sintering of powdered metals, the production of metal foam, and the production of powdered titanium metal . It also plays a significant role in pyrotechnics due to its rapid reaction with oxidizing agents .

Mode of Action

The mode of action of titanium dihydride involves the absorption of hydrogen. In the commercial process for producing non-stoichiometric TiH2−x, titanium metal sponge is treated with hydrogen gas at atmospheric pressure at between 300-500 °C . The absorption of hydrogen is exothermic and rapid, changing the color of the sponge grey/black . The brittle product is ground to a powder, which has a composition around TiH1.95 .

Biochemical Pathways

Titanium dihydride is involved in the hydrogenation process. It is used in the production of highly pure hydrogen, which is released upon heating the solid . This process is crucial in various industrial applications, including the production of Alnico sintered magnets and powdered metals .

Pharmacokinetics

It’s worth noting that titanium dihydride is insoluble in water , which can impact its dispersion and reactivity in various environments.

Result of Action

The primary result of titanium dihydride’s action is the production of highly pure hydrogen upon heating . This hydrogen can then be used in various applications, including fuel cells and other energy-related technologies. Additionally, the formation of titanium dihydride can lead to hydrogen embrittlement, a process that can cause damage to titanium and titanium alloys . This is of particular concern when these materials are used as structural materials, such as in nuclear reactors .

Action Environment

The action of titanium dihydride is influenced by environmental factors such as temperature and the presence of oxidizing agents. For instance, the release of hydrogen from TiH2 starts just above 400 °C . Additionally, titanium dihydride reacts rapidly with oxidizing agents, a property that leads to its use in pyrotechnics . It is also slowly attacked by strong acids and is degraded by hydrofluoric and hot sulfuric acids .

Safety and Hazards

Direcciones Futuras

The use of titanium hydride as a raw material has been an attractive alternative for the production of titanium components produced by powder metallurgy . Understanding decomposition mechanisms is essential to promote the components’ long life . Future research could focus on the effect of the alloying elements on the dehydrogenation process .

Propiedades

IUPAC Name |

hydride;titanium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ti.2H/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZWGWWZKAHTKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

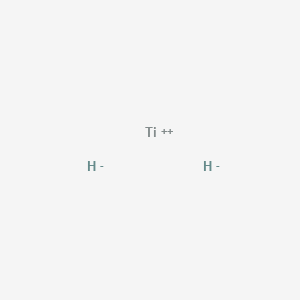

[H-].[H-].[Ti+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2Ti | |

| Record name | TITANIUM HYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4646 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

49.883 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Titanium hydride appears as a white to light colored solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. May ignite and burn with an intense flame if exposed to high temperatures or flame., Gray-black metallic solid; [Merck Index] White to light-colored solid; [CAMEO] Dark gray powder; [Alfa Aesar MSDS] | |

| Record name | TITANIUM HYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4646 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Titanium hydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18043 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

7704-98-5 | |

| Record name | TITANIUM HYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4646 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Titanium hydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007704985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium hydride (TiH2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium dihydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TITANIUM DIHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8930U91840 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula, weight, and crystal structure of titanium dihydride?

A1: Titanium dihydride (TiH2) has a molecular weight of 61.88 g/mol. It exists in different crystal structures depending on the temperature and synthesis conditions. The most common forms are the face-centered cubic (fcc) δ-phase and the body-centered tetragonal (bct) phase. [, , ]

Q2: How does the presence of manganese impurities affect hydrogen diffusion in titanium dihydride?

A2: Manganese acts as an "anti-trapping" center in titanium dihydride. This means that hydrogen atoms tend to avoid manganese ions, leading to faster hydrogen hopping motion near manganese compared to the bulk material. []

Q3: What happens to titanium dihydride during hot-rolling processes?

A3: Titanium dihydride decomposes at temperatures above 350°C, which is often reached during hot-rolling processes. This limits its use as a foaming agent in certain applications. [, ]

Q4: Can single-phase titanium dihydride thin films be fabricated, and if so, how?

A4: Yes, single-phase δ-TiH2 epitaxial thin films can be fabricated on α-Al2O3(001) substrates using reactive magnetron sputtering with reactive hydrogen in the plasma. This technique allows for the growth of high-quality films with atomically abrupt interfaces. []

Q5: What role does titanium dihydride play in the synthesis of titanium dioxide nanoparticles?

A6: Titanium dihydride can be used as a precursor for synthesizing nano-crystalline titanium dioxide (TiO2) powder. This is achieved through in-flight oxidation of TiH2 powder within a thermal plasma jet. [, ]

Q6: Can titanium dihydride be utilized in the production of proton beams?

A7: Yes, preliminary investigations show that pulsed laser ablation of compressed titanium dihydride disks can generate proton beams. This technique, using a KrF excimer laser, shows promise for producing protons with kinetic energies reaching several keV. []

Q7: Are there alternative foaming agents to titanium dihydride for producing aluminum foam, and what are their advantages?

A8: Yes, dolomite (Ca0.5Mg0.5CO3) is a viable alternative foaming agent. It has a higher decomposition temperature than titanium dihydride, allowing for hot-rolling at higher temperatures without premature decomposition. This results in increased productivity and potentially improved foam quality. [, ]

Q8: How does the hydrogenation process in titanium-chromium alloys differ from pure titanium?

A9: In titanium-chromium alloys, hydrogenation can lead to the formation of a hydride of the intermetallic compound TiCr2, with a composition of TiCrH1.3. This is in addition to the formation of titanium dihydride, which can also occur in the presence of the TiCr2 intermetallic. []

Q9: What are some areas of ongoing research related to titanium dihydride?

A10: Current research focuses on understanding: * The impact of different synthesis methods on the properties of TiH2 nanoparticles. [, , ] * Hydrogen diffusion mechanisms in titanium dihydride using theoretical calculations and simulations. [, ] * The electronic structure of TiH2 and its changes with varying stoichiometry. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,5-Bis(phenylmethoxy)phenyl]oxirane](/img/structure/B26490.png)